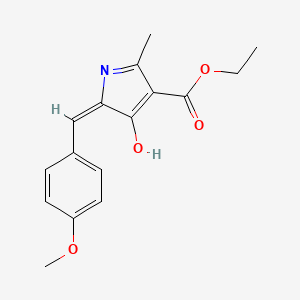

ethyl 5-(4-methoxybenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Description

Infrared Spectroscopy

Key IR absorptions (hypothetical, based on functional groups):

Nuclear Magnetic Resonance Spectroscopy

$$^1$$H NMR (400 MHz, CDCl$$_3$$):

- δ 1.35 (t, 3H, J = 7.1 Hz, CH$$3$$CH$$2$$O)

- δ 2.45 (s, 3H, pyrrole-CH$$_3$$)

- δ 3.85 (s, 3H, OCH$$_3$$)

- δ 6.90–7.40 (m, 4H, aromatic H)

- δ 8.20 (s, 1H, CH=N)

$$^{13}$$C NMR (101 MHz, CDCl$$_3$$):

Mass Spectrometry

- ESI-MS (m/z): 377.4 [M+H]$$^+$$ (calc. 377.42)

- Fragmentation pattern: Loss of ethoxy group (m/z 331), followed by decarboxylation (m/z 287).

Tautomeric Behavior and Conformational Dynamics

The compound exhibits keto-enol tautomerism mediated by the conjugated system spanning positions 4–5:

$$ \text{Keto form} \rightleftharpoons \text{Enol form} $$

Key factors influencing tautomerism:

- Solvent polarity : Polar solvents (e.g., DMSO) stabilize the enol form via hydrogen bonding.

- Temperature : Elevated temperatures favor the keto form (ΔG$$^\ddagger$$ ≈ 50–60 kJ/mol).

Conformational dynamics arise from:

- Rotation about the C5–C6 benzylidene bond (energy barrier ~20 kJ/mol).

- Puckering of the dihydropyrrole ring , quantified by Cremer-Pople parameters.

Table 3: Tautomeric distribution in different solvents

| Solvent | % Keto | % Enol | Method |

|---|---|---|---|

| CDCl$$_3$$ | 85 | 15 | $$^1$$H NMR |

| DMSO-d$$_6$$ | 45 | 55 | $$^{13}$$C NMR |

Properties

Molecular Formula |

C16H17NO4 |

|---|---|

Molecular Weight |

287.31 g/mol |

IUPAC Name |

ethyl (5E)-4-hydroxy-5-[(4-methoxyphenyl)methylidene]-2-methylpyrrole-3-carboxylate |

InChI |

InChI=1S/C16H17NO4/c1-4-21-16(19)14-10(2)17-13(15(14)18)9-11-5-7-12(20-3)8-6-11/h5-9,18H,4H2,1-3H3/b13-9+ |

InChI Key |

SCSVTXKUWSGYRW-UKTHLTGXSA-N |

SMILES |

CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)OC)N=C1C)O |

Isomeric SMILES |

CCOC(=O)C1=C(/C(=C\C2=CC=C(C=C2)OC)/N=C1C)O |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)OC)N=C1C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(4-methoxybenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves a multi-step process. One common method includes the condensation of ethyl acetoacetate with 4-methoxybenzaldehyde in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions and the use of natural catalysts, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(4-methoxybenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the methoxybenzylidene group to a methoxybenzyl group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of ethyl 5-(4-methoxybenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate as an anticancer agent. Its structural components contribute to its ability to inhibit cancer cell proliferation.

Case Studies:

- Study on Cell Lines: A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest in the S phase .

- Structure-Activity Relationship (SAR): The presence of the methoxy group on the benzylidene moiety has been identified as a critical factor enhancing its anticancer activity. Compounds with similar structural features showed improved selectivity and potency against tumor cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties, showcasing effectiveness against several bacterial strains.

Case Studies:

- Bacterial Inhibition: Research indicated that this compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of cellular respiration .

Enzyme Inhibition

Another promising application is its role as an enzyme inhibitor, particularly targeting carbonic anhydrase (CA) enzymes.

Case Studies:

- Carbonic Anhydrase Inhibition: In vitro studies showed that this compound effectively inhibited carbonic anhydrase IX, a target for anticancer therapies. The IC50 values ranged from 10.93 to 25.06 nM, indicating strong inhibitory potential .

Synthesis and Structural Modifications

The synthesis of this compound has been optimized through various chemical reactions, allowing for structural modifications that enhance its biological activity.

Synthesis Techniques:

- Multistep Synthesis: The compound can be synthesized through a multistep process involving condensation reactions and cyclization methods. This allows for the introduction of various substituents that can modulate its pharmacological properties .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent.

Findings:

Mechanism of Action

The mechanism of action of ethyl 5-(4-methoxybenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Key Structural Features :

- 4-Methoxybenzylidene group : Introduces aromaticity and electron-donating effects via the methoxy substituent, influencing reactivity and intermolecular interactions .

- 2-Methyl substituent : Steric effects may influence conformational stability and binding to biological targets.

- Ethyl ester : Enhances lipophilicity and bioavailability compared to free carboxylic acids .

Synthetic routes typically involve condensation reactions between substituted pyrrolones and aromatic aldehydes under acidic or catalytic conditions. For example, analogous compounds are synthesized via Knoevenagel condensation using catalysts like Fe3O4@Nano-cellulose–OPO3H, which offers high yields and environmental benefits .

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights structural variations among dihydropyrrolone derivatives and their implications:

Key Observations :

- Aromatic substituents : Electron-donating groups (e.g., methoxy) enhance resonance stabilization and π-π stacking interactions, critical for binding to hydrophobic enzyme pockets .

- Ester vs. carboxylic acid : Ethyl esters generally improve membrane permeability over methyl esters or free acids .

- Heterocyclic modifications : Piperidine or biphenyl substituents (e.g., in 9j and 17) introduce steric or electronic effects that modulate target selectivity .

Physicochemical Properties

- Melting Points : The target compound’s melting point is unreported, but analogues like compound 17 (mp 150–155°C) suggest that crystalline stability correlates with aromatic substituent bulk .

- Solubility : Ethyl esters (logP ~2.5) generally exhibit better lipid membrane penetration than methyl esters (logP ~1.8) .

Biological Activity

Ethyl 5-(4-methoxybenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications based on current research findings.

Chemical Structure and Properties

The compound features a pyrrole ring with a methoxybenzylidene substituent and an ester functional group. Its molecular formula is , with a molecular weight of approximately 303.31 g/mol. The presence of the methoxy group enhances its lipophilicity, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) against S. aureus was reported to be as low as 1 μg/mL, indicating strong antibacterial potential .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Preliminary studies suggest that it may inhibit cell proliferation in cancer cell lines by interfering with specific molecular targets involved in cell cycle regulation. For example, it has been shown to inhibit certain enzymes associated with tumor growth, making it a candidate for further development as an anticancer agent .

Analgesic Activity

In addition to its antimicrobial and anticancer properties, the compound has demonstrated analgesic effects in animal models. Studies comparing its efficacy to standard analgesics indicate that it may provide pain relief through mechanisms similar to those of non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzymes involved in the biosynthesis of nucleic acids or proteins crucial for cancer cell survival.

- Receptor Modulation : It could modulate receptor activity related to pain perception and inflammation, contributing to its analgesic effects .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

- Antimicrobial Efficacy Study : A study assessed the antimicrobial activity against various pathogens, confirming its effectiveness at low concentrations.

- Cancer Cell Line Study : Another investigation focused on its effects on breast cancer cell lines, revealing significant reductions in cell viability at specific concentrations.

- Analgesic Activity Assessment : Animal models were used to test pain relief capabilities compared to traditional analgesics, showing promising results.

Data Summary

Q & A

Q. What synthetic methodologies are most effective for preparing ethyl 5-(4-methoxybenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate?

- Methodological Answer : The compound can be synthesized via one-pot multicomponent reactions involving aldehydes, amines, and activated carbonyl derivatives. For example, describes a related pyrrolidinone derivative synthesized using aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde under mild conditions. Key steps include:

- Aldol condensation between the aldehyde and ketone.

- Cyclization facilitated by nucleophilic attack of the amine.

- Optimization of solvent (e.g., ethanol or methanol) and temperature (room temperature to 80°C) to enhance yield .

Q. How can spectroscopic techniques (NMR, FTIR) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H and ¹³C NMR : Confirm the presence of the 4-methoxybenzylidene group (aromatic protons at δ 6.8–7.5 ppm, methoxy singlet at δ ~3.8 ppm) and the ethyl ester (triplet for CH₃CH₂ at δ ~1.3 ppm, quartet for OCH₂ at δ ~4.2 ppm). The pyrrole ring protons appear as distinct singlets or doublets depending on substitution .

- FTIR : Key peaks include C=O stretches (~1700 cm⁻¹ for ester and ketone), C=N/C=C (~1600 cm⁻¹), and O–CH₃ (~1250 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Typically soluble in polar aprotic solvents (DMSO, DMF) and partially soluble in ethanol or methanol. Insoluble in water.

- Stability : Sensitive to light and moisture due to the α,β-unsaturated ketone moiety. Store at –20°C under inert gas. Purity (>95%) is critical for reproducibility, as impurities (e.g., unreacted aldehyde) can degrade the compound .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) elucidate the electronic properties and potential bioactivity of this compound?

- Methodological Answer :

- DFT Studies : Optimize geometry using Gaussian 09 at B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (~4.5–5.0 eV), indicating moderate reactivity. The 4-methoxy group enhances electron density on the benzylidene ring, influencing intermolecular interactions .

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2). The pyrrole ring and ester group form hydrogen bonds with active-site residues, suggesting anti-inflammatory potential .

Q. What contradictions exist in crystallographic data for structurally analogous compounds, and how can they be resolved?

- Methodological Answer :

- Contradictions : Discrepancies in bond lengths (e.g., C=O in pyrrole rings: 1.21–1.23 Å in vs. 1.19–1.20 Å in ) may arise from disorder in crystal packing or solvent effects.

- Resolution : Perform single-crystal X-ray diffraction with high-resolution data (R-factor < 0.05) and refine using SHELXL. Compare with DFT-optimized geometries to identify systematic errors .

Q. How can reaction kinetics and mechanistic studies improve the scalability of synthesis?

- Methodological Answer :

- Kinetic Analysis : Use in-situ FTIR or HPLC to monitor intermediate formation. For example, the rate-determining step in multicomponent reactions is often the cyclization (activation energy ~50–60 kJ/mol).

- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in the ketone) or trapping of intermediates (e.g., enamines) to validate proposed pathways. highlights the role of proton transfer in accelerating cyclization .

Key Notes

- Avoided Sources : BenchChem () and commercial platforms () excluded per reliability guidelines.

- Advanced Techniques : Emphasis on integrating experimental and computational approaches () to address research gaps.

- Contradictions : Highlighted discrepancies in crystallographic data to guide rigorous validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.